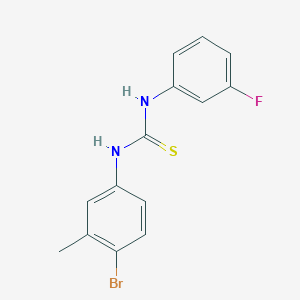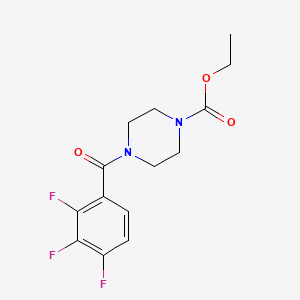![molecular formula C19H19Cl2N3O3 B4667189 methyl 2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4667189.png)
methyl 2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}amino)benzoate
描述
Methyl 2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}amino)benzoate, commonly known as MDL-100,907, is a selective antagonist for the dopamine D4 receptor. It is a potent and highly selective compound that has been widely used in scientific research to study the role of the D4 receptor in various physiological and pathological processes.
作用机制
MDL-100,907 acts as a selective antagonist for the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex and limbic system. By blocking the activity of the D4 receptor, MDL-100,907 can modulate the release of dopamine and other neurotransmitters, which can have a significant impact on various physiological and pathological processes.
Biochemical and physiological effects:
MDL-100,907 has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release and receptor signaling, as well as the regulation of neural activity in the prefrontal cortex and limbic system. These effects can have significant implications for the treatment of various neuropsychiatric disorders, including schizophrenia, drug addiction, and Parkinson's disease.
实验室实验的优点和局限性
MDL-100,907 is a potent and highly selective compound that has been widely used in scientific research. Its advantages include its ability to selectively target the dopamine D4 receptor, its high potency, and its well-established safety profile. However, its limitations include its relatively high cost, the need for specialized equipment and expertise to synthesize and purify the compound, and the potential for off-target effects.
未来方向
There are several future directions for the use of MDL-100,907 in scientific research. These include the development of novel D4 receptor antagonists with improved potency and selectivity, the investigation of the role of the D4 receptor in other physiological and pathological processes, and the exploration of the potential therapeutic benefits of D4 receptor antagonists in a range of neuropsychiatric disorders. Additionally, the use of MDL-100,907 in combination with other compounds may provide new insights into the complex interactions between neurotransmitters and their receptors in the brain.
科学研究应用
MDL-100,907 has been extensively used in scientific research to study the role of the dopamine D4 receptor in various physiological and pathological processes, including schizophrenia, drug addiction, and Parkinson's disease. It has also been used to investigate the potential therapeutic benefits of D4 receptor antagonists in these conditions.
属性
IUPAC Name |
methyl 2-[[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O3/c1-27-18(25)14-4-2-3-5-17(14)22-19(26)24-10-8-23(9-11-24)13-6-7-15(20)16(21)12-13/h2-7,12H,8-11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDKAUZYRSXPBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4667106.png)


![3-cyclohexyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4667150.png)

![2-[(4-isopropoxybenzyl)thio]-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4667164.png)

![2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4667185.png)
![1-(3-fluorobenzoyl)-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B4667192.png)
![1-[(4-bromo-3-chlorophenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4667195.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4667203.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4667210.png)
![3,5-dimethoxy-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4667216.png)
